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Compound of Interest

Compound Name: [2'-13C]ribothymidine

Cat. No.: B583963 Get Quote

Ribothymidine, or 5-methyluridine, is a naturally occurring modified nucleoside found in the T-

loop of transfer RNA (tRNA), where it plays a role in stabilizing the molecule's tertiary

structure[1]. While structurally similar to its deoxy-counterpart thymidine, the presence of a

hydroxyl group at the 2'-position of the ribose sugar is a defining feature of ribonucleosides.

This 2'-position is not merely a structural element; it is a critical determinant of sugar pucker

conformation (C2'-endo vs. C3'-endo), which in turn dictates the local and global geometry of

nucleic acid helices.

Introducing a stable, non-radioactive carbon-13 (¹³C) isotope specifically at this 2'-position

creates [2'-¹³C]ribothymidine. This atom-specific labeling transforms the molecule into a

powerful spectroscopic tool. The ¹³C nucleus possesses a nuclear spin that can be detected by

NMR, allowing researchers to selectively monitor the 2'-position within a complex biomolecule.

This targeted approach is invaluable for overcoming the spectral overlap and resolution

challenges inherent in studying large nucleic acid structures[2].

Physicochemical Properties and Synthesis
A thorough understanding of the molecule's fundamental properties is essential for its effective

use.

Chemical Structure and Nomenclature
The core structure of [2'-¹³C]ribothymidine consists of a thymine (5-methyluracil) base linked via

a β-N1-glycosidic bond to a ribose sugar. The isotopic label is located at the second carbon
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atom of the furanose ring.

Systematic Name: 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-[2-¹³C]oxolan-2-yl]-5-

methylpyrimidine-2,4(1H,3H)-dione

Common Synonyms: [2'-¹³C]ribothymidine, 5-methyl-[2'-¹³C]uridine[3]

Molecular Formula: ¹³CC₉H₁₄N₂O₆[3]

Below is a diagram illustrating the chemical structure with the ¹³C-labeled position highlighted.

Caption: Chemical structure of [2'-¹³C]ribothymidine, with the ¹³C label highlighted in red.

Physicochemical Data
Quantitative data for isotopically labeled compounds are primarily sourced from specialized

suppliers who provide certificates of analysis.

Property Value Source

Molecular Weight 259.22 g/mol Omicron Biochemicals, Inc.[3]

CAS Number 478510-98-4 Omicron Biochemicals, Inc.[3]

Isotopic Enrichment Typically ≥98%
Supplier Dependent (e.g., CIL,

Omicron)[4]

Chemical Purity Typically ≥95-98% (by HPLC) Supplier Dependent

Appearance White solid
General observation for

nucleosides[1]

Melting Point (unlabeled) 183 - 187 °C
PubChem (for ribothymidine)

[5]

Note: The molecular weight is slightly higher than that of the unlabeled ribothymidine (258.23

g/mol ) due to the presence of the heavier ¹³C isotope.[3][5]

Synthesis and Purification Overview
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The synthesis of site-specifically labeled nucleosides is a complex multi-step process. While

detailed proprietary methods are not public, the general approach involves either chemical or a

combination of enzymatic and chemical methods[6][7][8]. A common strategy is to synthesize a

D-ribose precursor with the ¹³C label already incorporated at the desired position (C2). This

labeled sugar is then used in a glycosylation reaction with a protected thymine base to form the

final nucleoside[9][10].

Causality in Synthesis: The choice of synthetic route is dictated by the need for high

diastereoselectivity to ensure the correct stereochemistry (the β-anomer) and the use of

protective groups to prevent unwanted side reactions on the hydroxyl and amine functionalities.

Post-synthesis, purification is paramount. High-Performance Liquid Chromatography (HPLC) is

the standard method for achieving the high chemical purity required for sensitive biophysical

experiments. The final product's identity and isotopic enrichment are confirmed using Mass

Spectrometry and NMR spectroscopy.

Applications in NMR Spectroscopy of Nucleic Acids
The primary utility of [2'-¹³C]ribothymidine is in NMR spectroscopy, a powerful technique for

determining the structure and dynamics of molecules in solution[11].

The Rationale: Why Probe the 2'-Position?
In RNA and DNA, the five-membered ribose ring is not planar; it exists in a dynamic equilibrium

between different puckered conformations. The two most common conformations are C3'-endo

(A-form helix, typical for RNA) and C2'-endo (B-form helix, typical for DNA). The sugar pucker

directly influences the phosphodiester backbone torsion angles and, consequently, the overall

helical structure.

The ¹³C chemical shift of the 2'-carbon is exquisitely sensitive to the sugar pucker. By

incorporating [2'-¹³C]ribothymidine into a nucleic acid sequence, researchers can obtain a

direct, unambiguous reporter on the local conformational state of that specific residue. This is

particularly crucial for studying:

RNA folding and catalysis

DNA-RNA hybrid structures
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Drug-nucleic acid interactions

Conformational switching in response to environmental cues

Key Experimental Workflow: From Labeled Nucleoside
to Structural Insight
The process of using [2'-¹³C]ribothymidine for structural studies follows a well-defined workflow.

Caption: Workflow for using [2'-¹³C]ribothymidine in NMR-based structural biology studies.

The Core Experiment: 2D ¹H-¹³C HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of this

methodology[12]. It is a two-dimensional NMR experiment that correlates the chemical shifts of

directly bonded protons (¹H) and heteronuclei (in this case, ¹³C).

What it produces: A 2D spectrum where each peak (cross-peak) corresponds to a specific C-

H bond. For an oligonucleotide containing [2'-¹³C]ribothymidine, a single, well-resolved peak

will appear corresponding to the C2'-H2' bond of that residue.

Why it's powerful: This atom-specific signal is isolated from the thousands of other signals in

the macromolecule, providing an uncluttered window into a specific location. The position

(chemical shift) of this peak provides direct information about the local electronic

environment and, by extension, the sugar conformation. Changes in the peak's position upon

binding a ligand or changing conditions indicate a local conformational change.

Experimental Protocol: Incorporation and Analysis
This section provides a generalized, self-validating protocol for the use of [2'-¹³C]ribothymidine.

Step 1: Oligonucleotide Synthesis
Phosphoramidite Preparation: The [2'-¹³C]ribothymidine nucleoside must first be converted

into its 5'-dimethoxytrityl (DMT), 3'-phosphoramidite derivative. This is a standard chemical

modification that makes the nucleoside compatible with automated solid-phase synthesizers.

This step is typically performed by the supplier or a specialized chemistry lab.
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Automated Solid-Phase Synthesis: The labeled phosphoramidite is installed in a specific port

on an automated DNA/RNA synthesizer. The desired oligonucleotide sequence is

programmed, and the synthesis proceeds via standard phosphoramidite chemistry[7][13].

Trustworthiness Check: The efficiency of each coupling step, especially for the expensive

labeled monomer, is monitored in real-time by the synthesizer's trityl cation detector. A

successful coupling yields a strong colorimetric signal.

Step 2: Purification and Quality Control
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the

solid support and all protecting groups are removed using a chemical cocktail (e.g., aqueous

ammonia and/or methylamine).

Purification: The crude product is purified, typically by denaturing polyacrylamide gel

electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the

full-length, correctly synthesized oligonucleotide from shorter, failed sequences.

Quality Control (Self-Validation): The final product's identity and purity must be rigorously

confirmed.

Mass Spectrometry (MALDI-TOF or ESI): Verifies that the molecular weight of the purified

oligonucleotide matches the theoretical mass, confirming the successful incorporation of

the single ¹³C label.

Analytical HPLC or Capillary Electrophoresis (CE): Confirms the purity of the final sample

is >95%.

Step 3: NMR Data Acquisition
Sample Preparation: The purified oligonucleotide is dissolved in an appropriate NMR buffer

(e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H₂O/10% D₂O, pH 6.8). The final

concentration is typically in the range of 0.1 to 1.0 mM.

NMR Experiment: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz or

higher). A standard 2D ¹H-¹³C HSQC pulse sequence is run.
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Expertise in Practice: The choice of acquisition parameters (e.g., number of scans,

spectral width) is critical and depends on the sample concentration and spectrometer

strength. The goal is to achieve sufficient signal-to-noise in a reasonable amount of time

(typically several hours).

Conclusion: A Precision Tool for Molecular Insights
[2'-¹³C]ribothymidine is more than just a labeled chemical; it is a precision tool that empowers

researchers to ask highly specific questions about the structure and function of nucleic acids.

By providing a clear and unambiguous NMR signal from a conformationally sensitive position, it

enables the study of local dynamics, drug binding modes, and the structural basis of biological

mechanisms that would otherwise be intractable. For professionals in drug development, this

allows for the detailed characterization of how a potential therapeutic interacts with its DNA or

RNA target, facilitating rational drug design and optimization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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